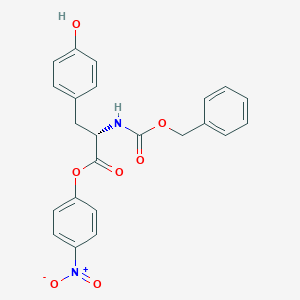

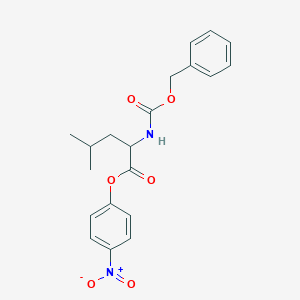

Z-Leu-ONp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

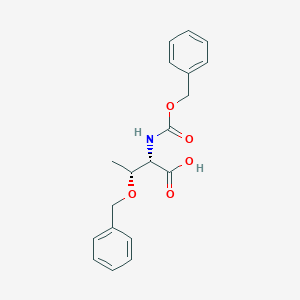

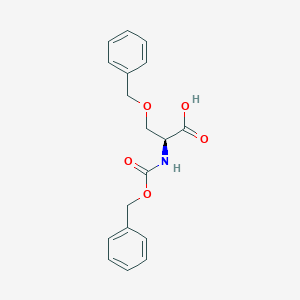

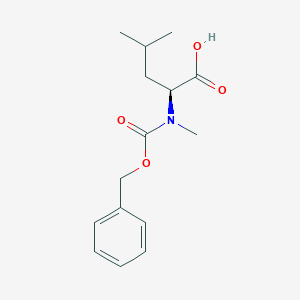

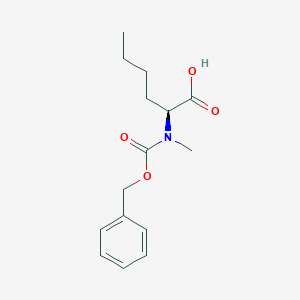

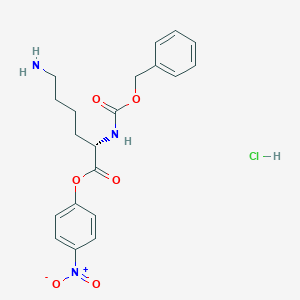

The compound “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is likely to be a white to off-white powder or crystals . It contains several functional groups including a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions. For example, ethyl acetate and saturated aqueous sodium bicarbonate containing commercially available 2 ethyl 2- (methylamino)acetate can be treated with benzyl chloroformate.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group . For example, the carbamate group in the compound could play a role in drug-target interaction or improve the biological activity of parent molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group would likely affect its solubility, stability, and reactivity .

科学的研究の応用

酵素動力学研究

Z-Leu-ONpは、特にペプチド結合を標的とする酵素について、酵素動力学の研究で広く使用されています。 この化合物は発色基質として働き、酵素作用によって有色の生成物を放出し、分光光度計を使用して定量的に測定できます 。この用途は、酵素の特異性、メカニズム、および阻害を理解するために不可欠です。

プロテアーゼ活性アッセイ

プロテアーゼアッセイでは、this compoundは、タンパク質分解酵素の活性を測定するための基質として機能します。 ニトロフェノール部分の放出を定量化することで、研究者はプロテアーゼ活性を決定することができます。これは、さまざまな生物学的プロセスや疾患状態において不可欠です 。

製薬研究

This compoundは、製薬研究において、新しい薬物の開発に使用されています。これは、ペプチド系薬物の代謝において役割を果たすカルボキシペプチダーゼなどの酵素の阻害剤のスクリーニングに役立ちます。 このスクリーニングは、潜在的な治療薬を特定するために不可欠です 。

生化学的経路分析

この化合物は、アミノ酸代謝を含む生化学的経路を解明するために使用されます。 This compoundが受ける酵素反応を追跡することで、科学者は代謝経路をマッピングし、重要な調節点を特定することができます 。

工業用酵素の用途

工業的な環境では、this compoundは、食品加工や繊維生産など、製造プロセスで使用される酵素の効率を評価するために使用できます。 酵素活性を監視することで、品質管理とプロセス最適化が保証されます 。

教育目的

This compoundは、酵素作用の教育的な実証のために、学術的な環境でも使用されています。 その明確な比色変化は、酵素学と生化学の概念を教えるための優れたツールとなっています 。

診断ツールの開発

研究者は、プロテアーゼ活性がマーカーとなる疾患の診断ツールを開発するために、this compoundを使用しています。 たとえば、特定のプロテアーゼのレベルの上昇は、癌や炎症性疾患を示す可能性があり、this compoundを使用したアッセイは、早期発見に役立ちます 。

合成化学

合成化学では、this compoundは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その反応性エステル基は、さまざまなカップリング反応で使用して、潜在的な生物活性を持つ新しい化合物を生成することができます 。

将来の方向性

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve studying its reactivity, stability, and interactions with other compounds, as well as exploring its potential uses in various fields such as medicine or materials science .

作用機序

Target of Action

It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase .

Mode of Action

As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu .

Result of Action

The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity .

特性

IUPAC Name |

(4-nitrophenyl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1738-87-0 |

Source

|

| Record name | L-Leucine, 4-nitrophenyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What is the function of Z-Leu-ONp in peptide synthesis, and why is it used in this specific research?

A1: this compound serves as an activated form of the amino acid leucine, used for introducing leucine into a growing peptide chain during synthesis. It is specifically utilized in the research paper for the synthesis of a luteinizing hormone-releasing hormone (LH-RH) analogue.

Q2: Could you elaborate on the specific reaction where this compound is involved in the synthesis of the LH-RH analogue?

A2: In the synthesis described in the research paper , this compound is reacted with a deprotected tripeptide with the sequence Arg(Tos)-Pro-Gly, where "Arg(Tos)" represents arginine with a tosyl protecting group on its side chain. The reaction occurs specifically at the free amino terminus of the arginine residue. The 4-nitrophenoxy group of this compound acts as a leaving group, allowing the formation of a peptide bond between the carboxyl group of the leucine residue and the amino group of the arginine residue. This results in the formation of a protected tetrapeptide with the sequence Z-Leu-Arg(Tos)-Pro-Gly, extending the peptide chain towards the final LH-RH analogue.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。